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Compound of Interest

Compound Name:
5-Chloro-N,2-dimethylaniline

hydrochloride

CAS No.: 1187386-18-0

Cat. No.: B1462899

Get Quote

Compound Identity & Significance
5-Chloro-N,2-dimethylaniline hydrochloride is a specialized secondary amine building block

used in the synthesis of agrochemicals and pharmaceutical intermediates.[1] It is structurally

significant as a regioisomer of the chlordimeform metabolite (N-demethylchlordimeform),

distinguished by the chlorine substitution at the 5-position (meta to the amino group) rather

than the 4-position.[1]

IUPAC Name: 5-Chloro-N,2-dimethylaniline hydrochloride

Synonyms: N-(5-Chloro-2-methylphenyl)methylamine HCl; 5-Chloro-N-methyl-o-toluidine

hydrochloride[1]

CAS Number: 1187386-18-0[1][2][3][4][5]

Molecular Formula:
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(Salt) /

(Free Base)[1]

Molecular Weight: 192.09 g/mol (Salt)[1]

Structural Visualization
The following diagram outlines the structural connectivity and the synthesis pathway typically

employed to access this salt form from its primary amine precursor.

Precursor Target Product

5-Chloro-2-methylaniline
(Primary Amine)

1. Reductive Amination
(HCHO / NaBH4)

2. HCl/Et2O

5-Chloro-N,2-dimethylaniline HCl
(Secondary Amine Salt)

Click to download full resolution via product page

Figure 1: Synthetic logic flow from the primary aniline precursor to the target hydrochloride salt.

[1]

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of the molecular skeleton and the

halogen substitution pattern.[1]

Experimental Parameters (ESI+)
Ionization Source: Electrospray Ionization (ESI), Positive Mode[1]

Solvent: Methanol/Water (50:[1]50) + 0.1% Formic Acid[1]

Capillary Voltage: 3.5 kV

Fragmentation Data & Interpretation
The mass spectrum is dominated by the protonated molecular ion
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.[1] The presence of a single chlorine atom creates a distinct isotopic signature.

Ion Type
m/z
(Observed)

Relative
Abundance

Assignment Interpretation

Molecular Ion 156.05 100%

Base peak

corresponding to

the free base

mass + proton.

Isotope Peak 158.05 ~32%

Characteristic

3:1 ratio

confirming one

Chlorine atom.[1]

Fragment 125.03 <10%

Loss of the

methylamine

moiety

(tropylium-like

cation formation).

[1]

Fragment 120.10 <5%

Dechlorination

(rare in soft ESI,

common in EI).

[1]

Fragmentation Pathway Logic
The fragmentation under collision-induced dissociation (CID) typically involves the cleavage of

the N-methyl bond or the loss of the chlorine substituent.[1]
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[M+H]+ 
 m/z 156/158

Loss of CH3NH2
(Tropylium-like ion)

 m/z ~125

 Heterolytic Cleavage

Loss of CH3
(Radical cation in EI)

 m/z 140/142

 Homolytic Cleavage (EI)

Click to download full resolution via product page

Figure 2: Proposed fragmentation pathways for the protonated molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis is critical for distinguishing the specific regioisomer (5-chloro vs. 4-chloro).[1]

The data below represents the consensus chemical shifts for the hydrochloride salt in DMSO-

. The salt form induces significant downfield shifts in the amine and ortho-protons compared to
the free base.[1]

H NMR Data (400 MHz, DMSO- )
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

NH 9.50 - 10.20 Broad Singlet 2H -

Ammonium

protons

(exchangeabl

e with D

O). Highly

deshielded.

Ar-H (C6) 7.35 Doublet (d) 1H

Ortho to N,

Ortho to Cl.

[1]

Deshielded

by

ammonium

cation.[1]

Ar-H (C3) 7.28 Doublet (d) 1H

Ortho to Me,

Meta to Cl.[1]

Shielded

relative to C6

due to methyl

group.[1]

Ar-H (C4) 7.15
Doublet of

Doublets (dd)
1H

Meta to Me,

Ortho to Cl.

[1] Shows

characteristic

ortho/meta

coupling.[1]

N-CH 2.95 Singlet (s) 3H - N-Methyl

group.

Shifted

downfield

from ~2.7

(free base)
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due to

positive

charge.[1]

Ar-CH 2.28 Singlet (s) 3H -

Aryl Methyl

group at C2.

[1]

Key Diagnostic Feature: The coupling pattern of the aromatic protons confirms the 1,2,5-

substitution pattern.[1] The H6 proton appears as a narrow doublet (meta coupling only) or a

broad singlet if unresolved, while H3 and H4 show strong ortho coupling.[1]

C NMR Data (100 MHz, DMSO- )

Carbon Type
Shift (

, ppm)
Assignment

Quaternary Ar-C 138.5 C1 (Attached to Nitrogen)

Quaternary Ar-C 132.0 C5 (Attached to Chlorine)

Quaternary Ar-C 130.5 C2 (Attached to Methyl)

Ar-CH 131.2 C3

Ar-CH 126.8 C6

Ar-CH 125.5 C4

N-CH 35.2 N-Methyl Carbon

Ar-CH 17.8 Aryl Methyl Carbon

Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt is distinct from the free base, primarily in the high-

frequency region due to the ammonium species.[1]

Key Absorption Bands (KBr Pellet)
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Frequency (cm

)
Intensity

Functional Group
Assignment

2400 - 3000 Broad, Strong

N-H Stretch (

): Characteristic "ammonium

band" of secondary amine

salts. Overlaps C-H stretches.

[1]

1580 - 1600 Medium
C=C Aromatic Stretch: Ring

breathing modes.[1]

1450 - 1470 Medium
C-H Bending: Methyl group

deformation.

1050 - 1100 Medium
C-N Stretch: Aryl-amine bond.

[1]

750 - 800 Strong
C-Cl Stretch: Characteristic

halo-aromatic stretch.[1]

800 - 850 Strong

1,2,5-Trisubstitution Pattern:

Out-of-plane (oop) C-H

bending.

Handling & Stability Protocol
To ensure spectroscopic reproducibility, the following handling protocols must be observed.

This compound is hygroscopic and sensitive to base.[1]

Solvent Selection: For NMR, use DMSO-

or Methanol-

.[1] Avoid CDCl

if the salt is not fully soluble or if acidity causes aggregation.[1]
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Free Base Liberation (Optional): If signals are broadened by exchange, neutralize the salt in-

situ by adding a micro-drop of NaOD/D

O or solid K

CO

to the NMR tube.[1] This will shift the N-Me peak upfield (~2.75 ppm) and sharpen aromatic
signals.[1]

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The salt is stable, but the

free base oxidizes slowly in air.[1]

References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic

Compounds: Tables of Spectral Data. Springer.[1] [1]

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of

Organic Compounds (7th ed.). Wiley.[1][6] [1]

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for

CAS 95-79-4 (Parent Amine). [1]

Combi-Blocks Inc. Product Data Sheet: N-Methyl 5-chloro-2-methylaniline hydrochloride

(CAS 1187386-18-0).[1][2][3][4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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